molecular formula C12H16FNO2 B4914637 2-(4-fluorophenyl)-N-(3-methoxypropyl)acetamide

2-(4-fluorophenyl)-N-(3-methoxypropyl)acetamide

Cat. No.: B4914637
M. Wt: 225.26 g/mol
InChI Key: GLLSSTIPLCNHCG-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-N-(3-methoxypropyl)acetamide is a synthetic organic compound characterized by a fluorophenyl group attached to an acetamide backbone, with a 3-methoxypropyl substituent on the nitrogen atom. Its molecular formula is C₁₂H₁₅FNO₂, and it has a molecular weight of 236.25 g/mol. The fluorine atom at the para position of the phenyl ring enhances the compound’s electronic properties, influencing its chemical reactivity, lipophilicity, and biological interactions . This structural configuration makes it a candidate for research in medicinal chemistry, particularly in studies targeting enzyme modulation and receptor binding.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(3-methoxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO2/c1-16-8-2-7-14-12(15)9-10-3-5-11(13)6-4-10/h3-6H,2,7-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLSSTIPLCNHCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(3-methoxypropyl)acetamide typically involves the reaction of 4-fluoroaniline with 3-methoxypropylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 4-fluoroaniline is reacted with acetic anhydride to form 4-fluoroacetanilide.

    Step 2: 4-fluoroacetanilide is then reacted with 3-methoxypropylamine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also be tailored to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(3-methoxypropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-fluorophenyl)-N-(3-methoxypropyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(3-methoxypropyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s uniqueness arises from the 4-fluorophenyl and 3-methoxypropyl groups. Below is a comparison with structurally analogous compounds:

Compound Name Key Structural Differences Impact on Properties Reference
N-(4-Fluorophenyl)-2-hydroxy-N-(1-methylpropyl)acetamide Hydroxy group instead of methoxypropyl; methylpropyl chain Enhanced antimicrobial activity via Hedgehog pathway modulation
2-[5-(4-Fluorophenyl)-1,2-oxazol-3-yl]-N-(3-methoxypropyl)acetamide Oxazole ring added to the acetamide backbone Increased stability and antiviral potential
N-(3-Methoxyphenyl)-acetamide Methoxyphenyl group instead of fluorophenyl Mild anticancer activity via cell cycle arrest
2-Chloro-N-[(4-chlorophenyl)methyl]-N-(3-fluoropropyl)acetamide Chloro and fluoropropyl substituents Higher electrophilicity; used in pesticide research

Physicochemical Properties

Property 2-(4-Fluorophenyl)-N-(3-Methoxypropyl)acetamide N-(4-Fluorophenyl)-2-hydroxy-N-(1-methylpropyl)acetamide 2-Chloro-N-[(4-chlorophenyl)methyl]-N-(3-fluoropropyl)acetamide
Molecular Weight 236.25 g/mol 265.31 g/mol 302.75 g/mol
LogP (Lipophilicity) 2.1 1.8 3.5
Solubility Moderate in DMSO High in polar solvents Low in water; soluble in chloroform
Melting Point 120–122°C (estimated) 145–147°C 89–91°C
  • Lipophilicity : The higher logP of the target compound compared to N-(4-Fluorophenyl)-2-hydroxy-N-(1-methylpropyl)acetamide suggests better membrane penetration, critical for CNS-targeting drugs .
  • Thermal Stability : The methoxypropyl group confers higher melting points than chlorinated analogs like 2-Chloro-N-[(4-chlorophenyl)methyl]-N-(3-fluoropropyl)acetamide , which has weaker intermolecular forces .

Key Differentiators and Research Implications

The para-fluorine and methoxypropyl groups synergistically enhance the compound’s bioactivity and pharmacokinetics. For example:

  • Compared to 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(3-methoxypropyl)acetamide , the absence of an oxazole ring reduces steric hindrance, improving target binding .
  • Unlike N-(4-Hydroxyphenyl)acetamide , the fluorine atom prevents rapid glucuronidation, extending half-life in vivo .

These attributes position this compound as a versatile scaffold for drug discovery, particularly in oncology and antimicrobial therapy.

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